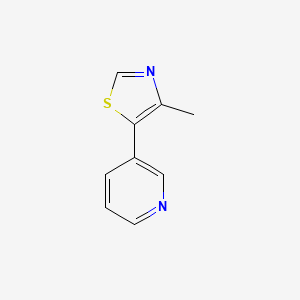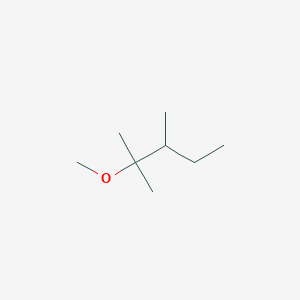![molecular formula C16H10F2 B14129095 2-(Difluoromethylidene)spiro[cyclopropane-1,9'-fluorene] CAS No. 89210-61-7](/img/structure/B14129095.png)
2-(Difluoromethylidene)spiro[cyclopropane-1,9'-fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene] is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene] typically involves the Corey–Chaykovsky reaction. This reaction uses fluorene-9-one azine and dimethyloxosulfonium methylide as starting materials. The reaction proceeds with the formation of an azine intermediate, which, in the presence of excess dimethyloxosulfonium methylide, yields the desired spiro compound with a yield of approximately 70% .
Industrial Production Methods
While specific industrial production methods for 2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene] are not well-documented, the Corey–Chaykovsky reaction provides a scalable route for its synthesis. The reaction conditions are relatively mild, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene] has several scientific research applications:
Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block for spirocyclic compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene] involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share a similar spirocyclic structure but differ in their biological activities and applications.
Spiro[fluorene-9,9’-xanthene]: This compound is used in optoelectronic materials and has different electronic properties compared to 2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene].
Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: This compound is used in organic light-emitting diodes (OLEDs) and has distinct photophysical properties.
Uniqueness
2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene] is unique due to its difluoromethylidene group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of novel materials and biologically active molecules.
Properties
CAS No. |
89210-61-7 |
|---|---|
Molecular Formula |
C16H10F2 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-(difluoromethylidene)spiro[cyclopropane-1,9'-fluorene] |
InChI |
InChI=1S/C16H10F2/c17-15(18)14-9-16(14)12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8H,9H2 |
InChI Key |
XKUJCYHUKXMXJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(F)F)C12C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


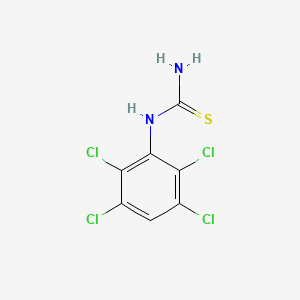
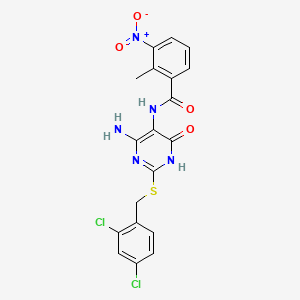
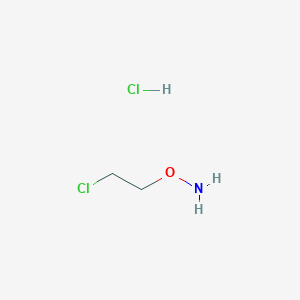
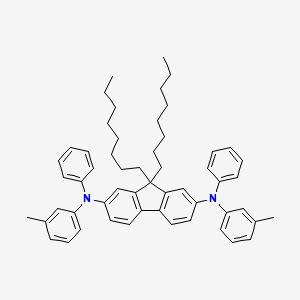
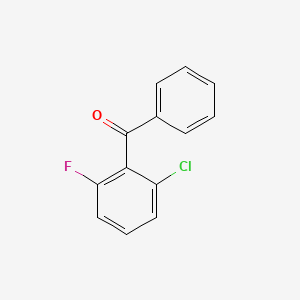
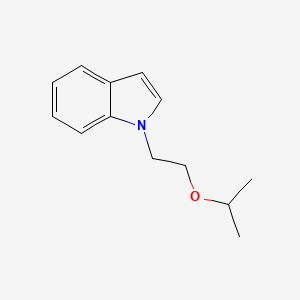

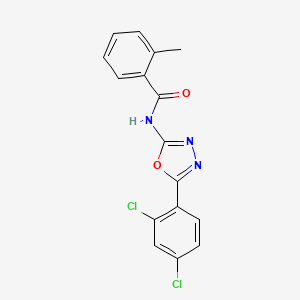
![1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone](/img/structure/B14129072.png)
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129076.png)
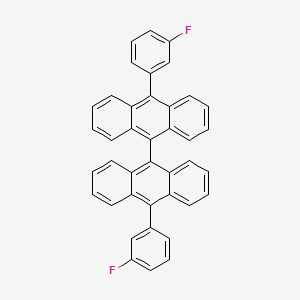
![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14129087.png)
